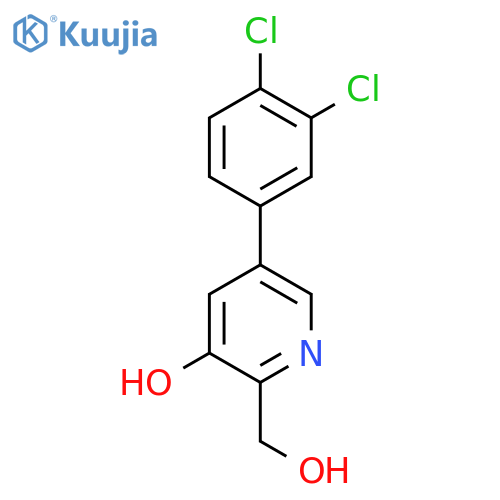Cas no 1361825-53-7 (5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol)

1361825-53-7 structure
商品名:5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
CAS番号:1361825-53-7
MF:C12H9Cl2NO2
メガワット:270.111361265183
CID:4919467
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
-
- インチ: 1S/C12H9Cl2NO2/c13-9-2-1-7(3-10(9)14)8-4-12(17)11(6-16)15-5-8/h1-5,16-17H,6H2
- InChIKey: OYBZXXHCWFYPBR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1=CN=C(CO)C(=C1)O)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 53.4
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002788-250mg |
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol |
1361825-53-7 | 97% | 250mg |
734.40 USD | 2021-06-09 | |
| Alichem | A024002788-500mg |
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol |
1361825-53-7 | 97% | 500mg |
1,038.80 USD | 2021-06-09 | |
| Alichem | A024002788-1g |
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol |
1361825-53-7 | 97% | 1g |
1,764.00 USD | 2021-06-09 |
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1361825-53-7 (5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
